molecular formula C10H8BrCl B13806348 3-Bromo-6-chloro-1,2-dihydronaphthalene

3-Bromo-6-chloro-1,2-dihydronaphthalene

Cat. No.: B13806348
M. Wt: 243.53 g/mol
InChI Key: RCJVLYIMTGSSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-chloro-1,2-dihydronaphthalene (CAS: 521917-61-3) is a halogenated dihydronaphthalene derivative with the molecular formula C₁₀H₈BrCl and a molecular weight of 243.53 g/mol. The compound features a partially saturated naphthalene backbone, with bromine and chlorine substituents at positions 3 and 6, respectively. Its structure combines the aromatic stability of naphthalene with the reactivity imparted by halogen atoms, making it a valuable intermediate in organic synthesis, particularly for constructing polycyclic frameworks or functionalized aromatic systems .

Properties

Molecular Formula

C10H8BrCl

Molecular Weight

243.53 g/mol

IUPAC Name

3-bromo-6-chloro-1,2-dihydronaphthalene

InChI

InChI=1S/C10H8BrCl/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h2,4-6H,1,3H2

InChI Key

RCJVLYIMTGSSSH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=C1C=CC(=C2)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-1,2-dihydronaphthalene typically involves the bromination and chlorination of naphthalene derivatives. One common method is the bromination of 6-chloro-1,2-dihydronaphthalene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-1,2-dihydronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other functional groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while oxidation with potassium permanganate can produce carboxylated products.

Scientific Research Applications

3-Bromo-6-chloro-1,2-dihydronaphthalene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-6-chloro-1,2-dihydronaphthalene with key analogs, focusing on structural features, reactivity, and biological implications.

3-Bromo-6-methoxy-1,2-dihydronaphthalene (CAS: 521917-66-8)

  • Molecular Formula : C₁₁H₁₁BrO
  • Molecular Weight : 239.11 g/mol
  • Key Differences :
    • The methoxy (-OCH₃) group at position 6 is electron-donating, enhancing resonance stabilization compared to the electron-withdrawing chloro substituent in the target compound.
    • Methoxy derivatives generally exhibit higher solubility in polar solvents due to increased polarity.
  • Reactivity : The methoxy group may facilitate electrophilic substitution at the para position, whereas chloro substituents typically direct reactions to meta positions .

6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

  • Molecular Formula : C₁₄H₁₇Br
  • Molecular Weight : 265.19 g/mol
  • Key Differences :
    • The tetramethyl and tetrahydronaphthalene structure introduces significant steric hindrance, reducing reactivity in dimerization or cycloaddition reactions.
    • Bromine at position 6 is less sterically encumbered than in the target compound due to the tetramethyl groups at positions 1 and 4.
  • Applications : This compound’s steric bulk makes it useful in kinetic studies of hindered aromatic systems .

1,2-Dihydroxy-1,2-dihydronaphthalene

  • Molecular Formula : C₁₀H₁₀O₂
  • Molecular Weight : 162.19 g/mol
  • Key Differences: The dihydroxy groups enable oxidation to 1,2-naphthoquinone (1,2-NQ), a bioactive metabolite implicated in enzyme inhibition (e.g., PTP1B) and cataract formation in mammals. Unlike halogenated analogs, this compound undergoes rapid enzymatic oxidation, highlighting the role of substituents in modulating metabolic pathways .

1,2-Dimethylene-1,2-dihydronaphthalene

  • Molecular Formula : C₁₀H₈
  • Molecular Weight : 128.17 g/mol
  • Key Differences :
    • The dimethylene group introduces conjugation, increasing reactivity in dimerization reactions.
    • Second-order dimerization rate constants (25°C) for this compound (4.2 × 10⁻³ M⁻¹s⁻¹ ) are lower than for o-xylylene (1.7 × 10⁻² M⁻¹s⁻¹ ) due to steric hindrance from the annulated benzene ring .
    • Hypothesis : The bromine and chlorine substituents in the target compound may further reduce dimerization rates by introducing steric and electronic effects.

Data Tables

Table 1: Structural and Reactivity Comparison of Dihydronaphthalene Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Dimerization Rate (M⁻¹s⁻¹) Biological Activity
This compound C₁₀H₈BrCl 243.53 Br (C3), Cl (C6) Not reported Intermediate in synthesis
3-Bromo-6-methoxy-1,2-dihydronaphthalene C₁₁H₁₁BrO 239.11 Br (C3), OCH₃ (C6) Not reported Enhanced solubility
1,2-Dimethylene-1,2-dihydronaphthalene C₁₀H₈ 128.17 Dimethylene group 4.2 × 10⁻³ Model for dimerization studies
1,2-Dihydroxy-1,2-dihydronaphthalene C₁₀H₁₀O₂ 162.19 OH (C1, C2) N/A Forms 1,2-NQ (enzyme inhibitor)

Table 2: Impact of Substituents on Reactivity

Substituent Electronic Effect Steric Effect Example Compound Observed Impact on Reactivity
-Br/-Cl Electron-withdrawing Moderate This compound Reduces electrophilic substitution
-OCH₃ Electron-donating Low 3-Bromo-6-methoxy-1,2-dihydronaphthalene Directs reactions to para positions
Tetramethyl groups Neutral High 6-Bromo-tetramethyl-tetrahydronaphthalene Inhibits dimerization via steric bulk

Research Findings and Implications

  • Synthetic Utility : The target compound’s halogen atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in analogous systems using NaH/THF conditions .
  • Biological Relevance: Unlike dihydroxy-dihydronaphthalenes, halogenation likely prevents metabolic activation to toxic quinones, reducing cataract risk but limiting bioactivity .
  • Kinetic Behavior : Substituents like bromine and chlorine are predicted to lower dimerization rates compared to methyl or methoxy groups, based on steric and electronic trends in Table 1 .

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-6-chloro-1,2-dihydronaphthalene, and how can purity be optimized?

Methodological Answer: Synthesis of halogenated dihydronaphthalenes often involves catalytic or photoredox-mediated strategies. For example, visible light photoredox catalysis with Co(dmgH)₂PyCl and acridinium salts enables efficient halogenation and cyclization of methylenecyclopropanes (MCPs) under mild conditions . Purification can be achieved via column chromatography followed by HPLC (High-Performance Liquid Chromatography) to ensure >95% purity, as demonstrated for structurally similar brominated dihydronaphthalenes .

Q. What spectroscopic techniques are suitable for characterizing the structure of this compound?

Methodological Answer:

  • Flow ¹H NMR : Effective for capturing reactive intermediates. For instance, flow-NMR at 25°C in CD₃CN with tetrabutylammonium fluoride (TBAF) has been used to detect transient dihydronaphthalene derivatives .
  • GC/MS and HPLC : Validate purity and molecular weight, with retention times compared to standards (e.g., 96–98% purity reported for 6-bromo derivatives) .

Advanced Research Questions

Q. How do reaction conditions influence the hydrolysis kinetics of halogenated dihydronaphthalenes?

Methodological Answer: Acid-catalyzed hydrolysis rates depend on substituent electronic effects and isotopic solvents. For 4-methoxy-1,2-dihydronaphthalene, first-order rate constants (kHk_H) in HCl/ClO₄⁻ (0.001–0.1 M, ionic strength 0.10 M) were proportional to [H⁺], yielding kH=2.43×101M1s1k_H = 2.43 \times 10^1 \, \text{M}^{-1}\text{s}^{-1} and isotope effect kH/kD=3.39k_H/k_D = 3.39 . Halogen substituents (Br/Cl) may alter reactivity by modulating ring strain and electronic density.

Q. What computational methods predict the molecular geometry and stability of dihydronaphthalene derivatives?

Methodological Answer:

  • Ab Initio Calculations : At the 4-21G level, trans-1,2-dihydroxy-1,2-dihydronaphthalene conformers were refined, revealing how dihydrodiol conformation affects arene structure and stability .
  • Crystal Structure Analysis : X-ray diffraction of 1-oxo derivatives shows semi-chair or boat conformations in the dihydronaphthalene ring, stabilized by C–H⋯O and π-π interactions .

Q. How can photoredox catalysis be applied to synthesize and modify dihydronaphthalene derivatives?

Methodological Answer: Visible light-mediated reactions (e.g., 470 nm LEDs) with Co(dmgH)₂PyCl and acridinium catalysts enable fluorination or MHAT (Metal-Hydride Hydrogen Atom Transfer) pathways. For example:

  • Fluorination : In MeCN with Et₃N·3HF, yields fluorinated 4-aryl-1,2-dihydronaphthalenes (~50–60% yield) .
  • MHAT Process : In MeCN/HFIP (7:3), yields improve to >70% due to solvent polarity effects .

Q. What are the dimerization kinetics of reactive dihydronaphthalene intermediates, and how are they studied experimentally?

Methodological Answer: Flow-NMR at high flow rates (12 mL/min) captures dimerization kinetics. For 1,2-dimethyl-1,2-dihydronaphthalene, dimerization rates were measured at 25°C, showing reactivity 200× slower than o-xylylene . Kinetic parameters (e.g., activation energy) can be derived via Arrhenius plots under varying temperatures.

Contradiction Analysis

Q. How can researchers resolve discrepancies in synthetic yields reported under different photoredox conditions?

Methodological Answer: Contradictions in yields (e.g., 50% vs. 70% in fluorination vs. MHAT ) arise from solvent polarity and catalyst efficiency. Systematic optimization involves:

  • Solvent Screening : Compare MeCN, HFIP, and mixed solvents for dielectric effects.
  • Isotopic Labeling : Use deuterated solvents to probe H-transfer mechanisms.
  • Catalyst Variations : Test alternative cobalt complexes or organic dyes.

Safety and Handling

Q. What are the key considerations for handling halogenated dihydronaphthalenes?

Methodological Answer:

  • Storage : At 0–6°C in amber vials to prevent photodegradation (e.g., bromochlorophenylboronic acid derivatives ).
  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.